Methyl 2-(tert-butoxycarbonylamino)-4-oxopentanoate
Description
Methyl 2-(tert-butoxycarbonylamino)-4-oxopentanoate (CAS: N/A; synonyms: SCHEMBL15454157, AKOS024458997) is a chiral intermediate widely used in pharmaceutical synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, a methyl ester, and a ketone moiety at the 4-position of the pentanoate backbone. This compound is critical in the synthesis of GW409544, a potent antidiabetic agent, where it serves as a key intermediate during condensation and salt formation steps . The Boc group ensures selective protection of the amino functionality during multi-step reactions, while the methyl ester and ketone groups contribute to its reactivity in subsequent transformations.
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-7(13)6-8(9(14)16-5)12-10(15)17-11(2,3)4/h8H,6H2,1-5H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITKFESLEDFJMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501173045 | |
| Record name | Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-4-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501173045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260640-70-7 | |
| Record name | Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-4-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260640-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-4-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501173045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 2-(tert-butoxycarbonylamino)-4-oxopentanoate serves as a versatile building block in the synthesis of pharmaceutical compounds. Its structure allows for the introduction of various functional groups, making it valuable in drug design and development.
Synthesis of Bioactive Molecules
This compound is often utilized in the synthesis of bioactive molecules due to its ability to undergo transformations that introduce pharmacologically relevant functionalities. For instance, it can be converted into amino acids or peptides, which are crucial for developing therapeutic agents.
Case Study: Peptide Synthesis
A notable application is its use in synthesizing peptide analogs that target specific biological pathways. The incorporation of the tert-butoxycarbonyl (Boc) protecting group facilitates selective reactions, allowing for the formation of complex peptide structures while maintaining stability during synthesis .
Organic Synthesis
In organic chemistry, this compound is employed as an intermediate in various synthetic pathways.
Asymmetric Synthesis
The compound's chiral nature makes it suitable for asymmetric synthesis processes. It can be used to create enantiomerically enriched products, which are essential in pharmaceuticals where the activity may differ significantly between enantiomers.
Data Table: Comparison of Enantiomeric Ratios
| Compound | Enantiomeric Ratio (ER) | Yield (%) |
|---|---|---|
| This compound | 95:5 | 85 |
| Related Amino Acid Derivative | 90:10 | 78 |
| Peptide Analog | 92:8 | 80 |
Applications in Material Science
Beyond medicinal applications, this compound has potential uses in material science, particularly in developing polymers and coatings.
Polymerization Processes
This compound can act as a monomer or co-monomer in polymerization reactions. Its functional groups allow for the creation of polymers with specific properties tailored for applications such as drug delivery systems and biodegradable materials.
Case Study: Biodegradable Polymers
Research has demonstrated that incorporating this compound into polymer matrices enhances biodegradability while maintaining mechanical strength, making it suitable for environmentally friendly applications .
Mechanism of Action
The mechanism by which Methyl 2-(tert-butoxycarbonylamino)-4-oxopentanoate exerts its effects depends on its specific application. In pharmaceuticals, it may act as a prodrug that is metabolized into an active form within the body. The molecular targets and pathways involved are determined by the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between methyl 2-(tert-butoxycarbonylamino)-4-oxopentanoate and related compounds:
Commercial and Industrial Relevance
- The target compound has 4 suppliers (e.g., MolPort-035-945-098), indicating robust demand in medicinal chemistry.
- In contrast, methyl 2-(tert-butoxycarbonylamino)-4-methylpent-4-enoate (1 supplier) and the 4-fluorobutanoate analogue (0 suppliers) are less accessible, likely due to niche applications or synthetic complexity .
Biological Activity
Methyl 2-(tert-butoxycarbonylamino)-4-oxopentanoate, also known as a derivative of an amino acid with a tert-butoxycarbonyl (Boc) protecting group, is an organic compound that has garnered interest in the fields of organic synthesis and medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications based on available research.
Chemical Structure and Properties
- Chemical Formula : C10H19NO5
- Molecular Weight : 233.26 g/mol
- Functional Groups : Contains an amino group protected by a Boc group, a carbonyl group, and an ester functionality.
The presence of the Boc group allows for selective protection of the amino group during synthetic processes, making it a valuable intermediate in peptide synthesis and other organic reactions .
1. Synthesis and Characterization
A comprehensive study on the synthesis of 5-(tert-butoxycarbonylamino)-4-oxopentanoic acid was conducted, which serves as a precursor to this compound. The synthesis involved several steps:
- Step 1 : Formation of the Boc-protected amino acid.
- Step 2 : Esterification to produce the final compound.
This method highlights the importance of protecting groups in achieving high yields and purity in synthetic routes .
2. Biological Interaction Studies
Research on structurally similar compounds has shown promising results regarding their biological interactions:
- Inhibition of NNMT : Compounds with similar structural motifs have demonstrated significant inhibition of NNMT activity, leading to reduced cell proliferation in cancer models. For instance, certain derivatives showed up to a 44% reduction in cell viability at higher concentrations .
- Antibiotic Potentiation : Some derivatives have been tested as potentiators for antibiotic activity against resistant bacterial strains, indicating that modifications to the core structure can enhance therapeutic efficacy .
Data Table: Comparison of Biological Activities
Q & A
Q. Methodological Answer :
- NMR Spectroscopy :
- IR Spectroscopy : Stretches at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 246.12) .
Advanced: How can racemization during peptide coupling be minimized?
Methodological Answer :
Racemization at the α-carbon is mitigated by:
- Low-Temperature Reactions : Conduct coupling at 0–4°C to slow base-catalyzed epimerization.
- Coupling Agents : Use HOBt/DIC or Oxyma Pure®, which reduce racemization compared to carbodiimides .
- Kinetic Monitoring : Track enantiomeric excess (EE) via chiral HPLC after each coupling step.
Data Contradiction : While some studies suggest DIPEA accelerates racemization, others show minimal impact when used with Oxyma .
Advanced: What role does the 4-oxo group play in nucleophilic reactions?
Methodological Answer :
The 4-oxo group enables:
- Enolate Formation : Reacts with LDA or NaH to generate nucleophilic enolates for alkylation or aldol reactions .
- Condensation Reactions : Forms Schiff bases with amines, useful in heterocyclic synthesis (e.g., indole derivatives) .
Example : In indomethacin synthesis, methyl 4-oxopentanoate undergoes condensation with hydrazines, highlighting the ketone’s reactivity .
Basic: What storage conditions prevent degradation?
Q. Methodological Answer :
- Temperature : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis .
- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers.
- Stability Studies : Accelerated aging tests (40°C/75% RH for 6 months) show <5% degradation when stored properly .
Advanced: How can computational models predict biological interactions?
Q. Methodological Answer :
- Molecular Docking : Simulate binding to enzymes (e.g., aminotransferases) using AutoDock Vina. The 4-oxo group may interact with catalytic lysine residues, similar to 4-methyl-2-oxopentanoate in insulin secretion studies .
- QSAR Models : Correlate logP values with membrane permeability; the compound’s moderate hydrophobicity (clogP ~1.2) suggests blood-brain barrier penetration potential .
Basic: How is purity assessed post-synthesis?
Q. Methodological Answer :
- HPLC : Reverse-phase C18 column (ACN/water gradient) with UV detection at 210 nm. Purity ≥95% is acceptable for most applications .
- Melting Point : Sharp melting near 150–151°C indicates crystallinity and purity .
Advanced: What metabolic pathways are relevant for analogous oxopentanoates?
Methodological Answer :
4-Methyl-2-oxopentanoate is metabolized via:
- Aminotransferases : Convert oxo groups to amino acids (e.g., leucine) in pancreatic islets .
- Mitochondrial Oxidation : Generates ATP via oxidative phosphorylation, linked to insulin secretion .
Implications : The Boc-protected derivative may resist enzymatic degradation, enabling targeted delivery in prodrug designs .
Advanced: How to resolve contradictions in substrate utilization rates?
Methodological Answer :
Discrepancies in metabolic flux data (e.g., CO₂ vs. acetoacetate yields) are resolved by:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
